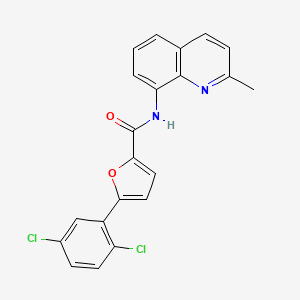![molecular formula C15H9BrN4OS B14999533 2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14999533.png)
2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromophenyl and thiophene groups in its structure suggests that it may exhibit unique electronic and photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Cyclization to form the pyridazine ring: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound.
Introduction of the bromophenyl and thiophene groups: These groups can be introduced via Suzuki or Stille coupling reactions using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or photophysical properties. For example, it may be used in the fabrication of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and thiophene groups may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- 2-(4-Methylphenyl)-4-(thiophen-2-yl)-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE lies in the presence of the bromine atom, which can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the combination of bromophenyl and thiophene groups may impart unique electronic properties that are not present in similar compounds.
属性
分子式 |
C15H9BrN4OS |
|---|---|
分子量 |
373.2 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-thiophen-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C15H9BrN4OS/c16-9-3-5-10(6-4-9)20-8-11-13(12-2-1-7-22-12)17-18-15(21)14(11)19-20/h1-8H,(H,18,21) |
InChI 键 |
JCKBHSUJDBZJIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NNC(=O)C3=NN(C=C23)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999452.png)
![N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B14999456.png)
![ethyl 7-(2-methylpropyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999469.png)
![2-(Benzylthio)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14999473.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14999485.png)
![3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B14999490.png)
![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

![1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B14999528.png)
amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999538.png)
![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14999546.png)
![N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B14999552.png)
![2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999557.png)
